molecular formula C6H9N3 B2514398 (6-Methylpyrimidin-4-yl)methanamine CAS No. 933735-13-8

(6-Methylpyrimidin-4-yl)methanamine

Cat. No.: B2514398
CAS No.: 933735-13-8
M. Wt: 123.159
InChI Key: ZYQONZLGCFLFIG-UHFFFAOYSA-N
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Description

(6-Methylpyrimidin-4-yl)methanamine is a chemical compound with the molecular formula C6H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Scientific Research Applications

(6-Methylpyrimidin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (6-Methylpyrimidin-4-yl)methanamine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Future studies could investigate potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It would be interesting to explore whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyrimidin-4-yl)methanamine typically involves the reaction of 6-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 6-methylpyrimidine, formaldehyde, ammonia.

    Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: The starting materials are mixed and heated, allowing the reaction to proceed to completion. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with different functional groups, leading to distinct chemical properties.

    (6-Methoxypyrimidin-4-yl)methanamine: Another derivative with a methoxy group instead of a methyl group, affecting its reactivity and applications.

Uniqueness

(6-Methylpyrimidin-4-yl)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows it to participate in various reactions and makes it a valuable building block in the synthesis of more complex molecules. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQONZLGCFLFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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